molecular formula C13H16O4S2 B2704402 4-Methyl-1,2-bis(prop-2-en-1-ylsulfonyl)benzene CAS No. 66486-96-2

4-Methyl-1,2-bis(prop-2-en-1-ylsulfonyl)benzene

Cat. No.: B2704402
CAS No.: 66486-96-2
M. Wt: 300.39
InChI Key: RZBKNPVKAVYKMX-UHFFFAOYSA-N
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Description

4-Methyl-1,2-bis(prop-2-en-1-ylsulfonyl)benzene is an organic compound with the molecular formula C13H16O4S2 It is characterized by the presence of a benzene ring substituted with a methyl group and two prop-2-en-1-ylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2-bis(prop-2-en-1-ylsulfonyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzene and prop-2-en-1-ylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the sulfonylation process.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain optimal conditions.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2-bis(prop-2-en-1-ylsulfonyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfides.

    Substitution: The compound can participate in substitution reactions, where the prop-2-en-1-ylsulfonyl groups can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, catalysts, and solvents depending on the desired substitution.

Major Products

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound’s unique chemical properties make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1,2-bis(prop-2-en-1-ylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(allyloxy)benzene: Similar in structure but with allyloxy groups instead of prop-2-en-1-ylsulfonyl groups.

    Benzene, 1-methyl-3-(1-methylethenyl)-: Contains a methyl and methylethenyl group on the benzene ring.

Uniqueness

4-Methyl-1,2-bis(prop-2-en-1-ylsulfonyl)benzene is unique due to the presence of two prop-2-en-1-ylsulfonyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-methyl-1,2-bis(prop-2-enylsulfonyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4S2/c1-4-8-18(14,15)12-7-6-11(3)10-13(12)19(16,17)9-5-2/h4-7,10H,1-2,8-9H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBKNPVKAVYKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)CC=C)S(=O)(=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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